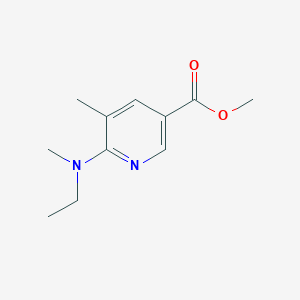

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate

説明

Methyl 5-methylnicotinate (CAS: 29681-45-6) is a nicotinic acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Structurally, it features a pyridine ring substituted with a methyl group at position 5 and a methoxycarbonyl group at position 3 (Figure 1). This compound is synthesized via esterification of 5-methylnicotinic acid with methanol, achieving a yield of ~73% . It serves as a critical precursor in organic synthesis, notably for producing tobacco-specific nitrosamines like 5-methyl-N′-nitrosonornicotine (5-MeNNN), a compound studied in carcinogenicity research .

特性

分子式 |

C11H16N2O2 |

|---|---|

分子量 |

208.26 g/mol |

IUPAC名 |

methyl 6-[ethyl(methyl)amino]-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-5-13(3)10-8(2)6-9(7-12-10)11(14)15-4/h6-7H,5H2,1-4H3 |

InChIキー |

FJZYGBPTTOGUEV-UHFFFAOYSA-N |

正規SMILES |

CCN(C)C1=NC=C(C=C1C)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 6-(ethyl(methyl)amino)-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

化学反応の分析

Types of Reactions

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted nicotinates with various functional groups.

科学的研究の応用

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Table 1: Key Properties of Methyl 5-Methylnicotinate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| CAS Number | 29681-45-6 | |

| Appearance | White to pale cream powder | |

| Purity | ≥94% | |

| Key Applications | Precursor for nitrosamines |

Comparison with Structurally Similar Compounds

Methyl 5-methylnicotinate belongs to a family of substituted nicotinic acid esters. Below is a detailed comparison with analogous compounds based on substituents, physicochemical properties, and applications.

Ethyl 5-Methylnicotinate (CAS: 20826-02-2)

Ethyl 5-Cyano-2-phenyl-6-(propylamino)nicotinate (CAS: 477865-83-1)

- Structural Differences: Features a cyano group at position 5, a phenyl group at position 2, and a propylamino substituent at position 6 .

- Molecular Formula : C₁₈H₂₀N₃O₂ (MW: 310.37 g/mol).

- Properties: The cyano group enhances electrophilicity, while the phenyl and propylamino groups increase steric bulk, impacting binding affinity in medicinal chemistry contexts.

Ethyl 5-(Aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS: 651292-55-6)

- Structural Differences: Contains a trifluoromethyl group at position 2 and an aminocarbonothioyl group at position 5 .

- Molecular Formula : C₁₁H₁₁F₃N₂O₂S (MW: 292.28 g/mol).

- Properties : The trifluoromethyl group imparts metabolic stability and hydrophobicity, making it valuable in agrochemical and pharmaceutical design .

Table 2: Comparative Analysis of Nicotinate Derivatives

生物活性

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate is a compound belonging to the class of nicotinic acid esters. Its unique structure, which includes an ethyl(methyl)amino group, positions it as a candidate for various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate is , and it features several functional groups that may influence its biological activity. The compound's structure is characterized by:

- Nicotinate moiety : Contributing to its interaction with nicotinic receptors.

- Ethyl(methyl)amino group : Potentially enhancing its pharmacological properties.

Synthesis Methods

The synthesis of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate can be achieved through various chemical pathways. Notably, industrial methods may involve continuous flow processes to improve yield and purity. The reaction parameters are carefully controlled to optimize the synthesis process, which typically includes:

- Reagents : Starting materials include 6-methylnicotinic acid and appropriate alkylating agents.

- Conditions : The reaction often requires specific catalysts and solvents to facilitate the formation of the desired ester.

Pharmacological Potential

Preliminary studies suggest that Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate exhibits various biological activities:

Interaction Studies

Understanding how Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on:

- Binding Affinity : Investigating how the compound binds to nicotinic acetylcholine receptors and other relevant targets.

- Mechanism of Action : Studies aim to clarify whether it acts as an agonist or antagonist at these receptors, influencing neurotransmission and other physiological processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate, a comparison with structurally similar compounds is helpful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl nicotinate | 62-48-8 | Simpler ester with vasodilatory properties |

| Ethyl nicotinate | 10022-31-8 | Exhibits similar biological effects |

| Methyl 6-methylnicotinate | 5470-70-2 | Known for CNS disorder treatment |

This table illustrates how Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate may have enhanced efficacy due to its more complex structure compared to simpler analogs.

Case Studies

While specific case studies on Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate are scarce, related research highlights its potential applications:

- CNS Disorders : Investigations into similar compounds have shown promise in alleviating symptoms associated with neurodegenerative diseases by enhancing neurotransmitter availability .

- Antimicrobial Efficacy : Studies on nicotinic acid esters indicate that modifications in their structure can lead to improved antibacterial activity against resistant strains of bacteria .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。